Lipophilicity (XLogP3): 4-Chloro Target Compound vs. 4-Bromo Analog
The 4-chloro-substituted compound exhibits a computed XLogP3 of 2.3, whereas the 4-bromo analog (CAS 303987-72-6) yields an XLogP3 of approximately 2.6 [1][2]. This 0.3 log-unit difference in lipophilicity may influence membrane permeability and nonspecific protein binding, making the 4-chloro derivative a moderately less lipophilic option within the halogen-substituted series.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-Bromo analog (CAS 303987-72-6): XLogP3 ≈ 2.6 |
| Quantified Difference | ΔXLogP3 = -0.3 (target less lipophilic) |
| Conditions | PubChem computed XLogP3 values; in silico prediction |
Why This Matters
Lower lipophilicity can reduce off-target binding and improve aqueous solubility, which are key criteria when selecting a lead-like pyridazinone scaffold for early-stage screening.
- [1] PubChem Compound Summary for CID 1474952, 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone. National Library of Medicine, 2026. View Source
- [2] PubChem Compound Summary for CID 10017882, 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone. National Library of Medicine, 2026. View Source
